molecular formula C14H15NO4S B289713 N-(2,5-dimethoxyphenyl)benzenesulfonamide

N-(2,5-dimethoxyphenyl)benzenesulfonamide

Cat. No. B289713
M. Wt: 293.34 g/mol
InChI Key: BQNVAABCZKMSDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)benzenesulfonamide, also known as DBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neurobiology. DBS is a sulfonamide derivative of 2,5-dimethoxybenzene, which has been extensively studied for its biological activities.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the metabolism of neurotransmitters. N-(2,5-dimethoxyphenyl)benzenesulfonamide has been shown to inhibit the activity of monoamine oxidase, which is an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and physiological effects:
N-(2,5-dimethoxyphenyl)benzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to exhibit antioxidant activity, which may contribute to its neuroprotective effects. N-(2,5-dimethoxyphenyl)benzenesulfonamide has also been shown to modulate the activity of certain ion channels, which may contribute to its antifungal and antimicrobial activities.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethoxyphenyl)benzenesulfonamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a range of conditions. However, there are also some limitations to its use. N-(2,5-dimethoxyphenyl)benzenesulfonamide is relatively insoluble in water, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are a number of potential future directions for research on N-(2,5-dimethoxyphenyl)benzenesulfonamide. One area of interest is its potential use as a neuroprotective agent. Further research is needed to fully understand its mechanism of action and to determine its potential for use in the treatment of neurodegenerative diseases. Additionally, N-(2,5-dimethoxyphenyl)benzenesulfonamide may have potential applications in the field of antimicrobial and antifungal therapy, and further research is needed to explore these possibilities.

Synthesis Methods

N-(2,5-dimethoxyphenyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxybenzene with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to yield N-(2,5-dimethoxyphenyl)benzenesulfonamide.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)benzenesulfonamide has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer, antimicrobial, and antifungal activities. N-(2,5-dimethoxyphenyl)benzenesulfonamide has also been studied for its potential as a neuroprotective agent, as it has been shown to inhibit the activity of certain enzymes that are involved in the breakdown of neurotransmitters.

properties

Molecular Formula

C14H15NO4S

Molecular Weight

293.34 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C14H15NO4S/c1-18-11-8-9-14(19-2)13(10-11)15-20(16,17)12-6-4-3-5-7-12/h3-10,15H,1-2H3

InChI Key

BQNVAABCZKMSDS-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.